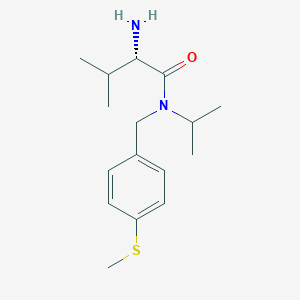

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

CAS No.:

Cat. No.: VC13479710

Molecular Formula: C16H26N2OS

Molecular Weight: 294.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26N2OS |

|---|---|

| Molecular Weight | 294.5 g/mol |

| IUPAC Name | (2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C16H26N2OS/c1-11(2)15(17)16(19)18(12(3)4)10-13-6-8-14(20-5)9-7-13/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1 |

| Standard InChI Key | NILSZGYNYZEBRN-HNNXBMFYSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N |

| SMILES | CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Stereochemistry

The IUPAC name of the compound is (2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide. The (S) configuration at the second carbon of the butanamide backbone defines its stereochemistry, which is critical for its interactions in chiral environments. The molecule incorporates a 4-methylsulfanylbenzyl group attached to the amide nitrogen, introducing both hydrophobic and electron-rich sulfur-based characteristics.

Molecular Architecture

The compound’s structure is characterized by:

-

A central butanamide backbone with a methyl branch at the third carbon.

-

An isopropyl group () and a 4-methylsulfanylbenzyl group () attached to the amide nitrogen.

-

A primary amine group () at the second carbon, contributing to potential hydrogen-bonding interactions.

The SMILES notation for the compound is:

.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 294.5 g/mol | |

| IUPAC Name | (2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide | |

| InChIKey | NILSZGYNYZEBRN-HNNXBMFYSA-N | |

| PubChem CID | 66568341 |

Synthesis and Physicochemical Properties

Physicochemical Profile

Limited experimental data exist for this compound, but computational predictions and analog comparisons provide insights:

-

Solubility: Moderate lipophilicity due to the isopropyl and benzyl groups, likely soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Melting Point: Unreported; analogous amides typically exhibit melting points between 120–180°C.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.

Biological Activity and Research Applications

Applications in Chemical Research

-

Ligand Design: The chiral amine and aromatic sulfanyl group make it a candidate for asymmetric catalysis or metalloprotein modeling.

-

Intermediate Synthesis: Used in constructing complex molecules for structure-activity relationship (SAR) studies.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume